molecular formula C9H7BrClN3 B13587604 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine

3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13587604
M. Wt: 272.53 g/mol
InChI Key: XEZRIERNFQQMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of bromine, chlorine, and cyclopropyl groups attached to the pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine with cyclopropylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .

Scientific Research Applications

Chemistry: 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is investigated for its potential as an inhibitor of specific enzymes and proteins. It has shown promise in inhibiting kinases and other enzymes involved in disease pathways .

Medicine: The compound’s potential as a therapeutic agent is being explored in various medical applications, including cancer treatment and anti-inflammatory therapies. Its ability to modulate specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating cellular pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

  • 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
  • 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
  • 5,7-Dimethylpyrazolo[1,5-a]pyrimidine

Comparison: Compared to its similar compounds, 3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine stands out due to the presence of the cyclopropyl group, which imparts unique chemical and biological properties. The cyclopropyl group enhances the compound’s stability and reactivity, making it a valuable scaffold for drug design and development .

Properties

Molecular Formula

C9H7BrClN3

Molecular Weight

272.53 g/mol

IUPAC Name

3-bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H7BrClN3/c10-6-4-12-14-8(11)3-7(5-1-2-5)13-9(6)14/h3-5H,1-2H2

InChI Key

XEZRIERNFQQMFT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.